N-Acetylnorlaudanosine RNase L Activation vs. Laudanosine GABA Receptor Activity
N-Acetylnorlaudanosine demonstrates potent activation of RNase L with an IC50 of 2.30 nM in mouse L cell extracts [1]. In contrast, its structural analog laudanosine shows no reported RNase L activity but instead inhibits low-affinity GABA receptors with an IC50 of 10 µM [2]. This represents an approximately 4,300-fold difference in potency magnitude and a complete divergence in molecular target engagement.
| Evidence Dimension | In vitro biochemical activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (RNase L activation) |
| Comparator Or Baseline | Laudanosine: IC50 = 10 µM (GABA-A receptor inhibition) |
| Quantified Difference | ~4,300-fold higher potency for N-Acetylnorlaudanosine on distinct target |
| Conditions | Mouse L cell extracts (RNase L); radioligand binding (GABA receptor) |
Why This Matters
This divergence confirms that N-Acetylnorlaudanosine cannot be substituted by laudanosine in studies of RNase L-mediated pathways or protein synthesis inhibition.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 = 2.30 nM for RNase L activation in mouse L cell extracts. View Source
- [2] Katz, Y., Weizman, A., Pick, C.G., Pasternak, G.W., Liu, L., Fonia, O., Gavish, M. Interactions between laudanosine, GABA, and opioid subtype receptors. Brain Res. 1994, 646, 235-241. View Source
